![molecular formula C19H18N2O4 B2826579 N1-([2,2'-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide CAS No. 2034491-27-3](/img/structure/B2826579.png)
N1-([2,2'-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxamide is an organic compound with the formula (CONH2)2 . It’s a white crystalline solid, soluble in ethanol, slightly soluble in water, and insoluble in diethyl ether . 1-Phenylethanol is an organic compound with the formula C6H5CH(OH)CH3 . It’s a colorless liquid with a mild gardenia-hyacinth scent .
Synthesis Analysis
The synthesis of oxamide involves the oxidation of hydrogen cyanide to cyanogen, which is then hydrolyzed . 1-Phenylethanol can be produced by the reduction of acetophenone by sodium borohydride .Molecular Structure Analysis
Oxamide has a molecular structure of (CONH2)2 . 1-Phenylethanol has a molecular structure of C6H5CH(OH)CH3 .Chemical Reactions Analysis
Oxamide dehydrates above 350 °C releasing cyanogen . 1-Phenylethanol can be resolved enantioselectively through enzymatic reactions .Physical And Chemical Properties Analysis
Oxamide has a molar mass of 88.0654 g/mol, a melting point of 122 °C, and a boiling point of 324 °C . 1-Phenylethanol has a molar mass of 122.1644 g/mol .Applications De Recherche Scientifique
Cancer Research Applications
Anticancer Drug S-1 in Gastric Cancer
S-1, a novel oral anticancer drug, demonstrates improved tumor-selective toxicity in advanced gastric cancer through biochemical modulation of 5-fluorouracil (5-FU), maintaining prolonged 5-FU concentrations in blood and tumors, and showing a response rate of 49% in a clinical trial. This suggests a potential application in designing compounds with similar modulation capabilities for enhanced cancer treatment effectiveness (Sakata et al., 1998).
Dolastatin 10 Analogue TZT-1027
TZT-1027, a derivative inhibiting microtubule assembly and showing promise in a phase I study for advanced solid tumors, indicates research into molecules like N1-([2,2'-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide could focus on microtubule assembly inhibition for cancer treatment applications (de Jonge et al., 2005).
Metabolic Disorders
Primary Hyperoxaluria Type 1 (PH1)
PH1's research emphasizes genetic disorders leading to systemic oxalosis and kidney failure, highlighting the need for therapies reducing oxalate production. This area could be relevant if compounds similar to "N1-([2,2'-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide" could be explored for metabolic modulation (Garrelfs et al., 2020).
Pharmacokinetic Studies
Sulfamoxole/Trimethoprim Combination
Studies on the combination of sulfamoxole and trimethoprim, with no alterations in the kinetics of single substances due to drug interaction, could inform research into the pharmacokinetics of complex molecules like "N1-([2,2'-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide" for optimizing therapeutic efficacy (Kuhne et al., 1976).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-N'-(1-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-13(14-6-3-2-4-7-14)21-19(23)18(22)20-12-15-9-10-17(25-15)16-8-5-11-24-16/h2-11,13H,12H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTMJLWUQOPAKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-([2,2'-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.